1-(3-Methyl-2-thienyl)-1-butanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

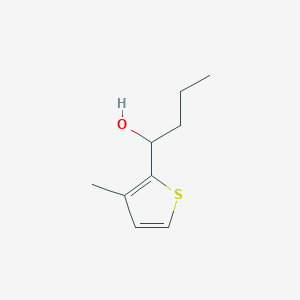

1-(3-Methyl-2-thienyl)-1-butanol is an organic compound that belongs to the class of thienyl alcohols It features a butanol backbone with a 3-methyl-2-thienyl substituent

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-2-thienyl)-1-butanol can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-thiophenecarboxaldehyde with a Grignard reagent, followed by reduction. The reaction conditions typically include:

Reagents: 3-methyl-2-thiophenecarboxaldehyde, Grignard reagent (e.g., butylmagnesium bromide), reducing agent (e.g., lithium aluminum hydride).

Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature is maintained at low to moderate levels to control the reaction rate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Methyl-2-thienyl)-1-butanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The thienyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products:

Oxidation: 1-(3-Methyl-2-thienyl)-1-butanone.

Reduction: 1-(3-Methyl-2-thienyl)butane.

Substitution: Halogenated or nitrated derivatives of the thienyl ring.

Aplicaciones Científicas De Investigación

1-(3-Methyl-2-thienyl)-1-butanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(3-Methyl-2-thienyl)-1-butanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The thienyl ring can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

1-(2-Thienyl)-1-butanol: Similar structure but with the thienyl ring in a different position.

1-(3-Methyl-2-thienyl)-1-propanol: Shorter carbon chain.

1-(3-Methyl-2-thienyl)-1-pentanol: Longer carbon chain.

Uniqueness: 1-(3-Methyl-2-thienyl)-1-butanol is unique due to its specific structural arrangement, which influences its reactivity and interactions. The presence of the 3-methyl group on the thienyl ring can affect the compound’s electronic properties and steric hindrance, distinguishing it from other similar compounds.

Actividad Biológica

1-(3-Methyl-2-thienyl)-1-butanol is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, featuring a thienyl group, suggests potential interactions with various biological targets. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its thienyl ring and butanol side chain. The compound can undergo various chemical transformations, including oxidation and reduction, leading to the formation of sulfoxides, sulfones, and secondary alcohols. These reactions are crucial for understanding its reactivity and potential biological effects.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. It is believed to modulate biochemical pathways by binding to specific molecular targets, although detailed studies are required to elucidate the exact mechanisms involved.

Biological Activities

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In a study evaluating various monomeric alkaloids, compounds similar to this compound demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values for related compounds suggest that this class may be effective in treating bacterial infections.

Pharmacological Applications

The compound has been explored for its potential therapeutic applications in medicine. Its interactions with biological molecules make it a candidate for drug development, particularly in creating new antimicrobial agents. Ongoing research aims to establish its efficacy and safety profiles through preclinical trials.

Case Studies

Several studies have highlighted the biological effects of this compound:

- Study on Antifungal Activity : A recent investigation focused on the antifungal properties of related thiophene derivatives, revealing that certain structural modifications enhance their efficacy against fungal pathogens . This suggests that this compound could be optimized for improved antifungal activity.

- Pharmacokinetics Research : Pharmacokinetic studies have shown that compounds with similar structures can exhibit varied absorption and metabolism profiles. Understanding these parameters is crucial for determining the therapeutic viability of this compound in clinical settings .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| 1-(3-Methyl-2-thienyl)-2-butanol | Similar thienyl structure | Antimicrobial and antifungal properties |

| (3-Methyl-2-thienyl)methylamine | Lacks butanol chain | Moderate antimicrobial activity |

| N-Methyl(2-thienyl)methanamine | Different alkyl chain | Limited biological studies |

Propiedades

IUPAC Name |

1-(3-methylthiophen-2-yl)butan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14OS/c1-3-4-8(10)9-7(2)5-6-11-9/h5-6,8,10H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXLMMPEKNAHML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=C(C=CS1)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.